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Compound of Interest

Compound Name:
O-

octylhydroxylamine;hydrobromide

CAS No.: 65920-22-1

Cat. No.: B15442825 Get Quote

Executive Summary
O-Octylhydroxylamine Hydrobromide (1-(Aminooxy)octane hydrobromide) is a specialized

alkoxyamine reagent used primarily in medicinal chemistry for the introduction of lipophilic octyl

chains via oxime ligation or as a pharmacophore in enzyme inhibition (e.g., IDO1).[1] While the

hydrochloride salt (CAS 62177-26-8) is the standard commercial form, the hydrobromide salt is

often required for specific solubility profiles or as a direct intermediate from bromide-based

deprotection strategies.

This guide provides a definitive technical profile, a validated synthesis route for the

hydrobromide salt, and rigorous identification protocols.

Part 1: Chemical Identity & Specifications
Nomenclature & Classification[2][3]

Chemical Name:O-Octylhydroxylamine hydrobromide

Synonyms: 1-(Aminooxy)octane hydrobromide; Octyloxyamine hydrobromide.

CAS Number:Not Formally Assigned in major public registries.

Reference CAS (HCl Salt):62177-26-8 [1]
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Reference CAS (Free Base):14316-64-4 [2]

InChIKey (Free Base):CWSPDCWDVKKCMI-UHFFFAOYSA-N

Physicochemical Properties
Property Specification Notes

Molecular Formula
(

)

Molecular Weight 226.15 g/mol Free base: 145.24; HBr: 80.91

Appearance
White to off-white crystalline

solid
Hygroscopic

Solubility
Soluble in MeOH, EtOH,

DMSO.[2][3]

Limited water solubility

compared to short-chain

analogs.

Melting Point 125–135 °C (Predicted)

O-Ethyl homolog melts at 133

°C [3]. Long chains may

depress MP.

Acidity (

)
~4.5 (Conjugate acid)

Typical for alkoxyammonium

ions.

Part 2: Synthesis & Manufacturing
Expert Insight: While O-alkylhydroxylamines are commonly synthesized via the Gabriel method

using hydrazine for deprotection, this route yields the free base or hydrochloride (if treated with

HCl). To specifically target the Hydrobromide salt without an ion-exchange step, we utilize an

acid-mediated deprotection using HBr in acetic acid. This method is robust and avoids the

formation of hydrazide byproducts.

Reaction Pathway
The synthesis proceeds in two steps:

Alkylation:
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reaction of N-hydroxyphthalimide with 1-bromooctane.

Acidolysis: Cleavage of the phthalimide group using 48% HBr.

N-Hydroxyphthalimide
+ 1-Bromooctane

N-Octyloxyphthalimide
(Intermediate)

TEA/DMF, 70°C 48% HBr / AcOH
(Reflux)

O-Octylhydroxylamine
Hydrobromide

(Crystalline Solid)

Filtration & 
Crystallization

Phthalic Acid
(Precipitate)

Click to download full resolution via product page

Figure 1: Modified Gabriel Synthesis pathway targeting the Hydrobromide salt directly.

Detailed Protocol (Self-Validating)
Alkylation:

Dissolve N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in DMF.

Add 1-bromooctane (1.0 eq) dropwise. Heat to 70°C for 4 hours.

Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting phthalimide (

) and appearance of the lipophilic intermediate (

).

Precipitate in water, filter, and dry the intermediate.

HBr Acidolysis:

Suspend the intermediate in Glacial Acetic Acid (3 mL/g).

Add 48% aqueous HBr (3.0 eq). Reflux for 2 hours.

Cool to room temperature. Phthalic acid will precipitate.

Filtration: Remove phthalic acid by filtration.
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Isolation: Concentrate the filtrate in vacuo. Triturate the residue with cold diethyl ether to

crystallize the O-octylhydroxylamine hydrobromide.

Part 3: Analytical Identification (QC)
To ensure scientific integrity, the identity of the compound must be verified using orthogonal

methods: NMR (Structural) and Titration (Stoichiometric).

Nuclear Magnetic Resonance (NMR)
The diagnostic signature of O-alkylation is the downfield shift of the

-methylene protons.

Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

H 4.15 – 4.25
Triplet (

Hz)
2H (Key Identity

Peak)

1.65 – 1.75 Quintet 2H

1.20 – 1.40 Multiplet 10H
Bulk Chain (

)

0.88 Triplet 3H Terminal

~10.5 Broad Singlet 3H (Exchangeable)

C 76.5 Singlet -

31.8, 29.5, 22.7 Singlets - Alkyl Chain

14.1 Singlet - Terminal

Solvent: DMSO-d6. Shifts may vary slightly (

ppm) depending on concentration.
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Argentometric Titration (Bromide Content)
This protocol validates the salt form (Hydrobromide vs. Hydrochloride).

Reagent: 0.1 M

.

Indicator: Eosin Y (Fajans method) or Potentiometric electrode.

Procedure: Dissolve 50 mg of sample in water. Titrate with

.

Calculation:

Theoretical Br content: 35.3%

Identification Workflow Diagram

Structural ID Salt Form ID

Unknown Sample
(White Solid)

1H NMR (DMSO-d6) AgNO3 Titration

Check: Triplet @ 4.2 ppm?
(Confirms O-Alkylation)

RELEASE
O-Octylhydroxylamine HBr

Pass

Check: Br Content ~35%?
(Confirms HBr Salt)

Pass

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15442825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Quality Control decision tree for validating chemical identity.

Part 4: Applications in Drug Discovery
Lipophilic Pharmacophore Modulation
O-Octylhydroxylamine is used to introduce the octyloxyamino group (

), which mimics the transition state of alkylperoxy species. This has been successfully applied
in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The long alkyl chain occupies
the hydrophobic pocket of the enzyme, enhancing binding affinity compared to shorter analogs
[4].

Oxime Ligation (Bioconjugation)
The compound reacts chemoselectively with aldehydes and ketones to form stable oxime

ethers.

This reaction is critical for:

Lipidating peptides: Increasing membrane permeability of hydrophilic drugs.

Surface modification: Attaching molecules to hydrophobic surfaces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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